molecular formula C17H21N5O4S2 B2555142 4-((4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)benzonitrile CAS No. 1903480-21-6

4-((4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)benzonitrile

Cat. No.: B2555142
CAS No.: 1903480-21-6
M. Wt: 423.51
InChI Key: DXSSLYMJLFHPQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazoles are a type of heterocyclic compound. These structures are key components to functional molecules that are used in a variety of everyday applications . The specific compound you mentioned seems to be a complex derivative of imidazole, but without more specific information or context, it’s difficult to provide a detailed description.


Synthesis Analysis

Recent advances in the synthesis of imidazoles have focused on regiocontrolled synthesis of substituted imidazoles . The bonds constructed during the formation of the imidazole and the resultant substitution patterns around the ring are key considerations in these methodologies .


Molecular Structure Analysis

The molecular structure of imidazole derivatives can vary widely depending on the specific substitutions present. For example, 4-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]thiomorpholine has a molecular weight of 261.37 .


Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives can vary widely. For instance, 4-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]thiomorpholine is a powder at room temperature .

Scientific Research Applications

Environmental Impact and Transformation Products

  • Microbially Mediated Abiotic Transformation : Research on sulfamethoxazole (SMX), a sulfonamide antibiotic, has revealed insights into its environmental behavior, particularly under denitrifying conditions. This study highlighted the formation of transformation products, underscoring the significance of understanding such processes in environmental studies (Nödler et al., 2012).

Synthesis and Reactivity

  • Dansyl Group Introduction into Peptides and Proteins : The synthesis of dansyl derivatives illustrates the reactivity of specific sulfonyl compounds towards amino acids in proteins and peptides, offering a method for biochemical modifications (Buchta & Fridkin, 1985).
  • Diazotransfer Reagents : Studies on imidazole-1-sulfonyl azide and its salts demonstrate their utility in converting primary amines to azides, a crucial step in the synthesis of many organic compounds (Potter et al., 2016).

Novel Compounds Synthesis

  • Microwave Synthesis of Imidazolidines : The creation of imidazolidines bearing the benzothiazole moiety and their preliminary assessment for antibacterial action showcase the potential of such compounds in developing new antimicrobials (Abood et al., 2018).
  • Solid-phase Synthesis of Benzodiazepinones : This research outlines a method for the solid-phase synthesis of benzodiazepinones, indicating the versatility of sulfonyl-containing compounds in medicinal chemistry (Fülöpová et al., 2012).

Antimicrobial Activity

  • Sulfonamide-Based Heterocyclic Compounds : The synthesis and evaluation of sulfonamide-based heterocyclic compounds for antimicrobial properties highlight the ongoing interest in such structures for therapeutic applications (Darwish et al., 2014).

Safety and Hazards

Safety and hazards associated with a specific compound would depend on its specific physical and chemical properties. For example, 4-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]thiomorpholine has hazard statements including H302, H312, H315, H319, H332, and H335 .

Future Directions

The field of imidazole synthesis continues to evolve, with ongoing research into new synthetic methodologies and applications . Future challenges include improving the functional group compatibility of the process and expanding the scope of achievable substitution patterns around the imidazole ring .

Properties

IUPAC Name

4-[[4-(1,2-dimethylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]sulfonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O4S2/c1-14-19-17(13-20(14)2)28(25,26)22-9-3-8-21(10-11-22)27(23,24)16-6-4-15(12-18)5-7-16/h4-7,13H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXSSLYMJLFHPQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1C)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.